4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 891118-07-3
Cat. No.: VC4338312
Molecular Formula: C21H23N3O3
Molecular Weight: 365.433
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891118-07-3 |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.433 |
| IUPAC Name | 4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H23N3O3/c1-4-5-12-26-17-10-8-16(9-11-17)19(25)22-21-24-23-20(27-21)18-13-14(2)6-7-15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25) |
| Standard InChI Key | NCALJLRRAZBDCH-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Introduction
4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry. Its structure features a benzamide core, an oxadiazole ring, and a butoxy group, along with a 2,5-dimethylphenyl substituent.
Synthesis
The synthesis of 4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple synthetic steps. These steps may include the formation of the oxadiazole ring, the introduction of the benzamide moiety, and the attachment of the butoxy and 2,5-dimethylphenyl groups. The reaction conditions must be optimized for high yield and purity, often employing techniques such as chromatography for purification.
Characterization Techniques
Characterization of 4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods are essential for confirming the identity and purity of the synthesized compound.
Future Research Directions
Future studies should focus on optimizing the synthesis of 4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, investigating its biological activities, and exploring its potential applications in pharmacology. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
Given the lack of specific information on this compound in the available literature, it is essential to consult diverse and reliable sources for comprehensive data. The compound's potential in medicinal chemistry suggests that it could be an area of interest for researchers looking to develop new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume